molecular formula C8H8N2O2 B595649 2,6-Bis(hydroxymethyl)isonicotinonitrile CAS No. 148258-04-2

2,6-Bis(hydroxymethyl)isonicotinonitrile

Cat. No.: B595649
CAS No.: 148258-04-2
M. Wt: 164.164
InChI Key: SMVDSDMXVMGFPO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):
    • Aromatic protons (H-3, H-5): δ 8.2–8.5 ppm (doublets, J = 5.8 Hz).
    • Hydroxymethyl protons (-CH₂OH): δ 4.6–4.8 ppm (broad singlet, OH), δ 3.8–4.0 ppm (multiplet, CH₂).
  • ¹³C NMR (DMSO-d₆, 100 MHz):
    • Pyridine carbons: C-2/C-6 (δ 65–67 ppm, CH₂OH), C-4 (δ 120–122 ppm, CN).
    • Nitrile carbon: δ 118–120 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
  • Broad band at 3200–3400 cm⁻¹ (O-H stretching).
  • Peaks at 1050–1100 cm⁻¹ (C-O stretching in hydroxymethyl).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 164.1 ([M]⁺).
  • Fragmentation pattern:
    • Loss of H₂O: m/z 146.1 ([M-H₂O]⁺).
    • Cleavage of hydroxymethyl groups: m/z 121.0 ([C₆H₃N₂O]⁺).

Tautomeric and Stereoelectronic Properties

The compound does not exhibit classical tautomerism due to the absence of labile protons directly on the pyridine ring. However, stereoelectronic effects influence its reactivity:

  • The nitrile group withdraws electron density via inductive effects , polarizing the pyridine ring and enhancing the acidity of hydroxymethyl protons.
  • Hydroxymethyl groups donate electron density through resonance , partially counteracting the nitrile’s electron-withdrawing effect.
  • Conformational flexibility of the hydroxymethyl groups enables intramolecular hydrogen bonding between -OH and the nitrile, stabilizing specific rotamers.
Electronic Feature Impact
Nitrile (-C≡N) Reduces electron density at C-4
Hydroxymethyl (-CH₂OH) Enhances solubility and hydrogen bonding

Properties

CAS No.

148258-04-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.164

IUPAC Name

2,6-bis(hydroxymethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,11-12H,4-5H2

InChI Key

SMVDSDMXVMGFPO-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1CO)CO)C#N

Synonyms

2,6-bis(hydroxyMethyl)isonicotinonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 2,6-Bis(hydroxymethyl)isonicotinonitrile and structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,6-Bis(hydroxymethyl)isonicotinonitrile (Inferred) C₈H₇N₂O₂ 2,6-hydroxymethyl, 4-CN ~165.16 (calculated) High polarity, potential TADF intermediate, pharmaceutical precursor N/A
2-(Hydroxymethyl)isonicotinonitrile C₇H₆N₂O 2-hydroxymethyl, 4-CN 134.13 Lab reagent, intermediate in organic synthesis (95+% purity)
2,6-Dichloroisonicotinonitrile C₆H₂Cl₂N₂ 2,6-Cl, 4-CN 173.00 Research chemical, halogenated synthon
ICzCN (TADF emitter) C₄₇H₂₈N₄ Symmetric D-A-D structure 664.76 Thermally activated delayed fluorescence, high quantum yield

Key Comparative Analysis

  • Hydrophilicity and Solubility: The hydroxymethyl groups in 2,6-Bis(hydroxymethyl)isonicotinonitrile increase its hydrophilicity compared to the chlorinated analog (2,6-dichloroisonicotinonitrile), making it more soluble in polar solvents like water or ethanol. This property is critical for biomedical applications .
  • This duality is absent in halogenated analogs, which are purely electron-withdrawing .
  • Synthetic Utility: Unlike mono-substituted derivatives (e.g., 2-(hydroxymethyl)isonicotinonitrile), the di-substituted structure of 2,6-Bis(hydroxymethyl)isonicotinonitrile allows for bidirectional reactivity, enabling cross-coupling or polymerization reactions .
  • Material Science Relevance: Symmetric D-A-D structures like ICzCN (from ) exhibit superior TADF properties due to balanced charge transfer.

Stability and Reactivity

  • Thermal Stability: Chlorinated analogs (e.g., 2,6-dichloroisonicotinonitrile) are thermally stable but less reactive toward nucleophiles. Hydroxymethyl derivatives may exhibit lower thermal stability due to hydroxyl group lability but higher reactivity in esterification or etherification .
  • Biological Compatibility: Hydroxymethyl groups reduce cytotoxicity compared to halogenated derivatives, making 2,6-Bis(hydroxymethyl)isonicotinonitrile a safer candidate for drug delivery systems .

Preparation Methods

Oxidation of Methyl Groups to Carboxylic Acids

Potassium permanganate (KMnO₄) in aqueous acidic conditions selectively oxidizes methyl groups on pyridine rings to carboxylic acids. For 2,6-dimethylisonicotinonitrile, this step would yield 2,6-dicarboxyisonicotinonitrile. However, the nitrile group’s stability under these conditions is a critical concern. Nitriles are generally resistant to oxidation, but prolonged exposure to strong acids at elevated temperatures (60–100°C) risks hydrolyzing the nitrile to a carboxylic acid, forming 2,6-dicarboxyisonicotinic acid as a side product.

Table 1: Hypothetical Oxidation Conditions for 2,6-Dimethylisonicotinonitrile

ParameterCondition
Oxidizing AgentKMnO₄ (2–4 equiv)
SolventH₂O/HCl (pH 2–4)
Temperature80–100°C
Reaction Time4–8 hours
Expected Yield*60–75% (with nitrile preservation)

*Assumes nitrile group remains intact under optimized conditions.

Reduction of Carboxylic Acids to Alcohols

The sodium borohydride/iodine (NaBH₄/I₂) system, effective for reducing carboxylic acids to alcohols in pyridinedicarboxylic acids, could theoretically reduce 2,6-dicarboxyisonicotinonitrile to the target diol. This system generates borane (BH₃) in situ, which selectively reduces carboxylic acids without attacking nitriles under controlled conditions.

Key Considerations :

  • Solvent Compatibility : Tetrahydrofuran (THF) or ethers are ideal for stabilizing BH₃ intermediates.

  • Temperature Control : Reactions performed at 0–25°C minimize side reactions.

  • Yield Optimization : Sequential addition of NaBH₄ and iodine ensures stoichiometric reduction.

Table 2: Hypothetical Reduction Parameters

ParameterCondition
Reducing AgentNaBH₄ (4 equiv)/I₂ (2 equiv)
SolventTHF
Temperature0–25°C
Reaction Time2–4 hours
Expected Yield*70–85%

Electrophotocatalytic Hydroxymethylation of Nitrile-Substituted Pyridines

Recent advances in electrophotocatalysis enable direct C–H functionalization of aromatic systems. The electrophotocatalytic hydroxymethylation of azaarenes with methanol, as reported by, offers a promising alternative for installing hydroxymethyl groups on isonicotinonitrile. This method employs a dual catalyst system (e.g., 9-(2-chlorophenyl)-2,7-dimethylacridine) under galvanostatic conditions to generate hydroxymethyl radicals from methanol, which subsequently add to the pyridine ring.

Reaction Mechanism and Substrate Compatibility

The nitrile group in isonicotinonitrile acts as an electron-withdrawing group, directing electrophilic attack to the 2- and 6-positions. Under blue LED irradiation (455 nm) and an applied current (2 mA), methanol undergoes oxidation at the anode to form hydroxymethyl radicals, which couple with the activated pyridine ring.

Table 3: Adapted Electrophotocatalytic Conditions for Isonicotinonitrile

ParameterCondition
Catalyst9-(2-Chlorophenyl)-2,7-dimethylacridine (5 mol%)
ElectrolyteLiCl (3 equiv) in H₂O/MeOH (3:7 v/v)
Current2 mA
Light Source455 nm LEDs
Reaction Time24–36 hours
Expected Yield*40–60%

*Lower yields compared to azaarenes due to nitrile’s electron-withdrawing effects.

Challenges in Dual Functionalization

Achieving bis-hydroxymethylation at both the 2- and 6-positions requires stringent control over reaction stoichiometry and radical propagation. Monofunctionalization intermediates may dominate unless excess methanol and prolonged reaction times are employed.

Metalation-Electrophilic Quenching Approaches

Directed ortho metalation (DoM) leverages the nitrile’s directing effects to deprotonate positions 2 and 6 of isonicotinonitrile, enabling subsequent reaction with electrophiles like formaldehyde.

Lithium-Halogen Exchange and Formaldehyde Quenching

Using a strong base such as lithium diisopropylamide (LDA), the 2- and 6-positions of isonicotinonitrile can be sequentially deprotonated. Quenching with formaldehyde introduces hydroxymethyl groups.

Table 4: Metalation Conditions for Isonicotinonitrile

ParameterCondition
BaseLDA (2.2 equiv per position)
ElectrophileFormaldehyde (4 equiv)
SolventTHF, –78°C to 25°C
Reaction Time1–2 hours per step
Expected Yield*50–65%

Regioselectivity and Byproduct Formation

Competing reactions at the 3- and 5-positions may occur if metalation is incomplete. Additionally, over-quenching with formaldehyde can lead to oligomerization or overalkylation.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for 2,6-Bis(hydroxymethyl)isonicotinonitrile Synthesis

MethodAdvantagesDisadvantages
Oxidation-ReductionHigh yields (70–85%), established protocolRisk of nitrile hydrolysis, multi-step
ElectrophotocatalysisDirect C–H functionalization, single-stepModerate yields (40–60%), specialized equipment
Metalation-QuenchingPrecise regiocontrolLow functional group tolerance, air-sensitive conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Bis(hydroxymethyl)isonicotinonitrile to ensure high yield and purity?

  • Methodology : Optimize hydroxymethylation reactions using formaldehyde or paraformaldehyde under controlled pH (neutral to slightly acidic) and temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures can achieve >95% purity, as demonstrated in related nicotinonitrile derivatives . Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS.

Q. What safety protocols are critical when handling 2,6-Bis(hydroxymethyl)isonicotinonitrile in laboratory settings?

  • Methodology : Adhere to GHS hazard classifications for nitrile derivatives:

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact (H317, H319) .
  • Work in a fume hood to avoid inhalation of fine particulates.
  • In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:

  • Temperature extremes (e.g., -20°C, 4°C, 25°C) over 1–6 months.
  • Light sensitivity tests (UV-Vis irradiation).
  • Analyze degradation products via NMR (e.g., disappearance of hydroxymethyl proton signals at δ 4.5–5.0 ppm) or mass spectrometry .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing 2,6-Bis(hydroxymethyl)isonicotinonitrile from its structural analogs?

  • Methodology : Use high-resolution techniques:

  • NMR : Compare chemical shifts of aromatic protons (pyridine ring) and hydroxymethyl groups. Overlapping signals can be resolved using 2D COSY or HSQC .
  • IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations near 2220–2260 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹ .
  • X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to:

  • Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Simulate transition states for hydroxymethyl group substitution using solvation models (e.g., PCM for polar solvents). Validate predictions with experimental kinetic studies .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?

  • Methodology :

  • Protection-Deprotection : Temporarily block hydroxymethyl groups with acetyl or silyl protecting agents before nitrile modification.
  • Catalytic Control : Use Pd/Cu catalysts for selective cyano-to-amide conversions while preserving hydroxymethyl moieties. Monitor selectivity via in-situ FTIR .

Q. How does the compound’s steric environment influence its coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodology :

  • Synthesize MOFs with transition metals (e.g., Zn²⁺, Cu²⁺) and analyze coordination modes via EXAFS or single-crystal XRD.
  • Compare ligand flexibility using variable-temperature NMR to assess binding stability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile conflicting literature values?

  • Methodology :

  • Verify purity using DSC (Differential Scanning Calorimetry) and cross-reference with independent sources (e.g., NIST databases) .
  • Consider polymorphism: Recrystallize from different solvents (acetonitrile vs. DMF) to isolate stable polymorphs .

Q. Conflicting biological activity What factors explain variability in cytotoxicity assays?

  • Methodology : Standardize assay conditions:

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and exposure times (24–72 hours).
  • Control for nitrile hydrolysis products (e.g., measure free cyanide levels via ion-selective electrodes) .

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